1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that features a unique combination of a chlorophenyl group, a benzothiazole moiety, and a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole derivative, followed by the introduction of the chlorophenyl group and the formation of the pyrimidinetrione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one
- 2-[(4-chlorophenyl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Uniqueness
1-(4-chlorophenyl)-5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H13ClN4O3S |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-hydroxy-5-[(E)-(6-methyl-1,3-benzothiazol-2-yl)iminomethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H13ClN4O3S/c1-10-2-7-14-15(8-10)28-18(22-14)21-9-13-16(25)23-19(27)24(17(13)26)12-5-3-11(20)4-6-12/h2-9,26H,1H3,(H,23,25,27)/b21-9+ |
InChI Key |
CUVKFXJFNSMFGQ-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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